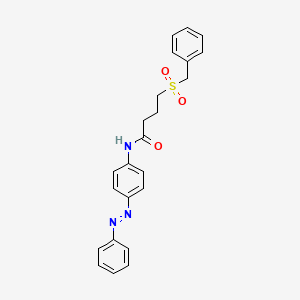![molecular formula C10H13ClN4 B2945481 [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 2197054-36-5](/img/structure/B2945481.png)
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride” are not provided in the sources retrieved. Imidazole, a component of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents .作用機序
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride functions as a serine/threonine kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and apoptosis. This compound has been shown to promote cell survival by inhibiting apoptosis and inducing cell cycle progression. Inhibition of this compound activity leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its role in cancer biology, this compound has also been implicated in a variety of other physiological processes, including hematopoiesis, angiogenesis, and inflammation. This compound has been shown to play a critical role in the development and maintenance of hematopoietic stem cells, and inhibition of this compound has been shown to impair hematopoietic stem cell function. This compound has also been shown to promote angiogenesis and inflammation, making it a potential target for the treatment of these conditions.
実験室実験の利点と制限
One of the major advantages of [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride as a research tool is its potent inhibitory activity against a variety of kinases, including this compound, PIM2, and PIM3. This makes it a useful tool for studying the function of these kinases in various physiological processes. However, one limitation of this compound is its lack of specificity, as it can also inhibit other kinases that are not related to the PIM family.
将来の方向性
There are several potential future directions for research on [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride. One area of interest is the development of more specific inhibitors of this compound that do not inhibit other kinases. Another area of interest is the identification of novel substrates of this compound and the elucidation of their roles in various physiological processes. Additionally, the role of this compound in the development and progression of various types of cancer is still not fully understood, and further research is needed to determine the potential of this compound as a therapeutic target for cancer treatment.
合成法
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride can be synthesized using a variety of methods, including the reaction of 4-(chloromethyl)pyridine with 4-amino-1H-imidazole in the presence of a base, followed by quaternization with methyl iodide and subsequent treatment with hydrochloric acid to yield the hydrochloride salt of this compound.
科学的研究の応用
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride has been extensively studied in scientific research, particularly in the field of cancer biology. This compound has been shown to play a critical role in the development and progression of various types of cancer, including leukemia, lymphoma, prostate cancer, and breast cancer. Inhibition of this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising target for cancer therapy.
特性
IUPAC Name |
[1-(pyridin-4-ylmethyl)imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-5-10-7-14(8-13-10)6-9-1-3-12-4-2-9;/h1-4,7-8H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTNEVJTBZQDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(N=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

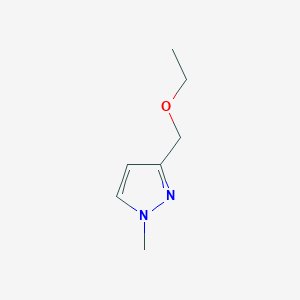
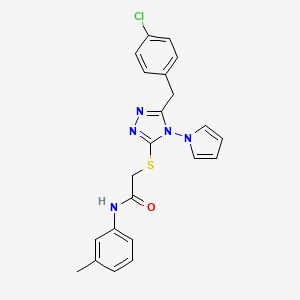
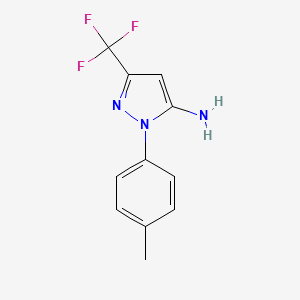
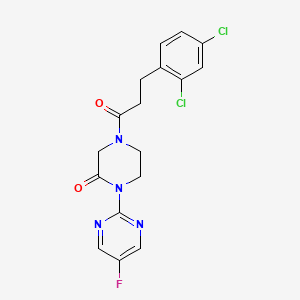
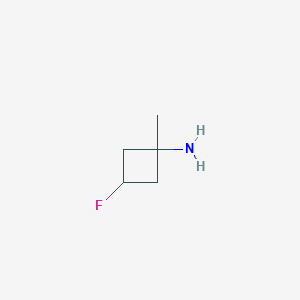

![3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2945407.png)
![6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide](/img/structure/B2945408.png)


![5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2945416.png)
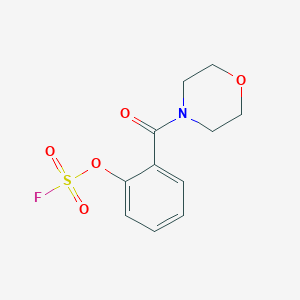
![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)
